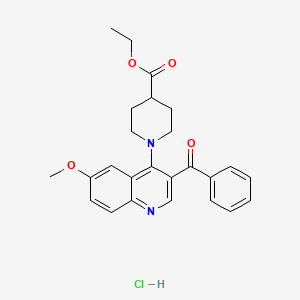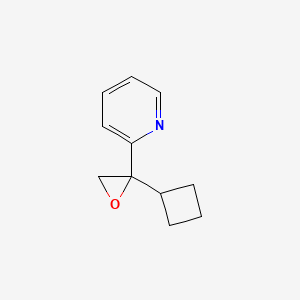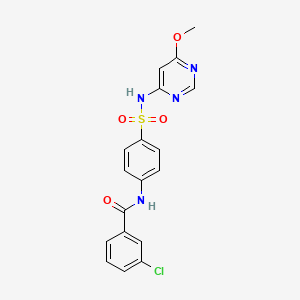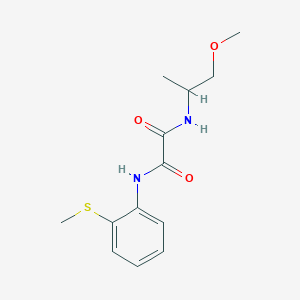
3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Boc-4-chloro-1-methyl-1H-pyrazole' and is used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole is not well understood. However, it is believed to act as a Boc-protecting group in organic synthesis reactions. The Boc group is known to protect amines from unwanted reactions and can be easily removed under mild conditions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any significant effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole in lab experiments is its ability to introduce the Boc protecting group onto amines. This group can protect amines from unwanted reactions and can be easily removed under mild conditions. However, the main limitation of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole in scientific research. One potential application is in the development of new kinase inhibitors for the treatment of cancer and other diseases. This compound can also be used in the preparation of new anti-inflammatory agents and other biologically active compounds. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to introduce the Boc protecting group onto amines makes it a valuable reagent in organic synthesis. Further research is needed to better understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole involves the reaction of 4-chloro-1-methyl-1H-pyrazol-5-amine with sec-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with methanol to obtain the final product.
Applications De Recherche Scientifique
3-(sec-butoxymethyl)-4-chloro-1-methyl-1H-pyrazole has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis to introduce the Boc protecting group onto amines. This compound has also been used in the preparation of various biologically active compounds such as kinase inhibitors, anti-cancer agents, and anti-inflammatory agents.
Propriétés
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-4-7(2)13-6-9-8(10)5-12(3)11-9/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONIAECCOKQVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one](/img/structure/B2725040.png)
![7-butyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2725043.png)
![5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2725044.png)



![ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725051.png)
![Ethyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2725052.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725054.png)
![N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2725056.png)
![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)
![3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2725059.png)
